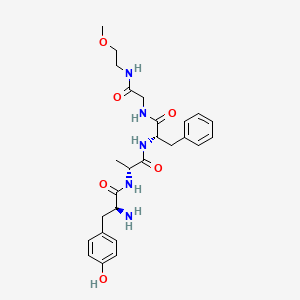
L-Tyrosyl-D-alanyl-L-phenylalanyl-N-(2-methoxyethyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Tyrosyl-D-alanyl-L-phenylalanyl-N-(2-methoxyethyl)glycinamide is a synthetic peptide compound It is composed of a sequence of amino acids, including tyrosine, alanine, phenylalanine, and glycinamide, with a methoxyethyl group attached to the glycinamide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-D-alanyl-L-phenylalanyl-N-(2-methoxyethyl)glycinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acids are coupled to the resin using coupling reagents such as HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using reagents like TFA.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers to increase efficiency and yield. The use of high-throughput synthesis and purification techniques, such as HPLC, ensures the production of high-purity peptides suitable for research and pharmaceutical applications.
Analyse Des Réactions Chimiques
Types of Reactions
L-Tyrosyl-D-alanyl-L-phenylalanyl-N-(2-methoxyethyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dopaquinone.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or periodate can be used under mild conditions.
Reduction: Reducing agents like DTT or TCEP are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dopaquinone, while reduction of disulfide bonds results in free thiol groups.
Applications De Recherche Scientifique
L-Tyrosyl-D-alanyl-L-phenylalanyl-N-(2-methoxyethyl)glycinamide has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and modification.
Biology: The compound is utilized in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: It has potential therapeutic applications, including as a drug candidate for targeting specific receptors or enzymes.
Industry: The compound can be used in the development of new materials and biotechnological applications.
Mécanisme D'action
The mechanism of action of L-Tyrosyl-D-alanyl-L-phenylalanyl-N-(2-methoxyethyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide sequence allows it to bind to these targets with high specificity, modulating their activity. The methoxyethyl group may enhance the compound’s stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Phenylalanine: An essential amino acid involved in protein synthesis.
L-Tyrosine: A non-essential amino acid that serves as a precursor to neurotransmitters.
Semaglutide: A polypeptide used in the treatment of type 2 diabetes.
Uniqueness
L-Tyrosyl-D-alanyl-L-phenylalanyl-N-(2-methoxyethyl)glycinamide is unique due to its specific sequence and the presence of the methoxyethyl group. This structural feature distinguishes it from other peptides and may confer unique properties, such as enhanced stability and targeted biological activity.
Propriétés
Numéro CAS |
83579-02-6 |
|---|---|
Formule moléculaire |
C26H35N5O6 |
Poids moléculaire |
513.6 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(4-hydroxyphenyl)-N-[(2R)-1-[[(2S)-1-[[2-(2-methoxyethylamino)-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]propanamide |
InChI |
InChI=1S/C26H35N5O6/c1-17(30-25(35)21(27)14-19-8-10-20(32)11-9-19)24(34)31-22(15-18-6-4-3-5-7-18)26(36)29-16-23(33)28-12-13-37-2/h3-11,17,21-22,32H,12-16,27H2,1-2H3,(H,28,33)(H,29,36)(H,30,35)(H,31,34)/t17-,21+,22+/m1/s1 |
Clé InChI |
VAWVXBBZMSTUOO-WTNAPCKOSA-N |
SMILES isomérique |
C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)NCCOC)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
SMILES canonique |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NCCOC)NC(=O)C(CC2=CC=C(C=C2)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{1-[(4-Methylphenyl)sulfanyl]propan-2-ylidene}hydrazine-1-carboxamide](/img/structure/B14417487.png)
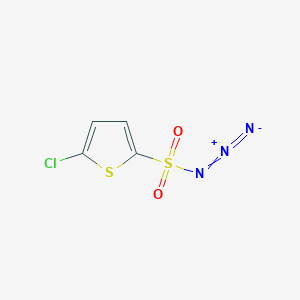
![1-Chloro-2-[1-(4-fluorophenyl)ethenyl]benzene](/img/structure/B14417507.png)
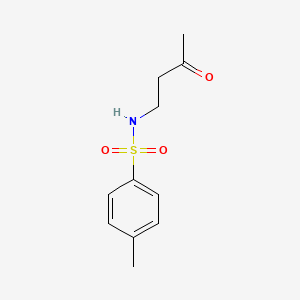
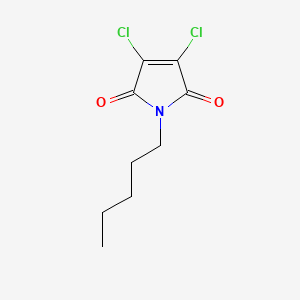
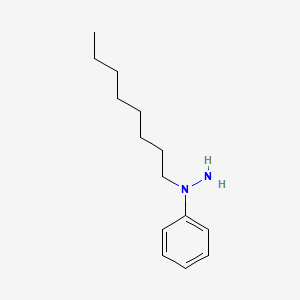
![Methyl (bicyclo[4.1.0]heptan-7-ylidene)(chloro)acetate](/img/structure/B14417524.png)
![10-[2-(Dimethylamino)propyl]-10H-phenothiazin-1-OL](/img/structure/B14417525.png)
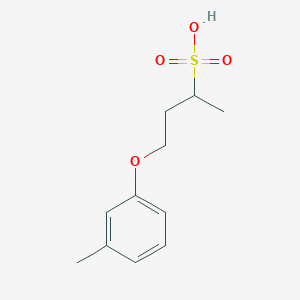
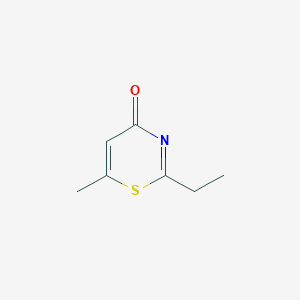
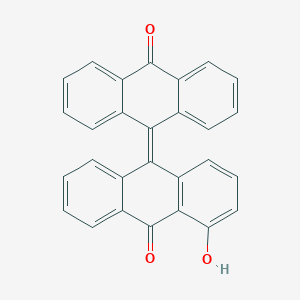

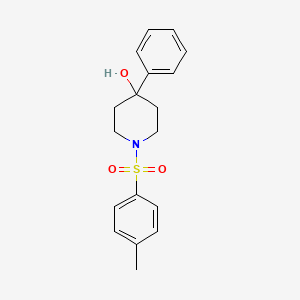
![5-[2-(Prop-1-en-2-yl)-1,3-dioxolan-2-yl]pent-2-yn-1-ol](/img/structure/B14417566.png)
